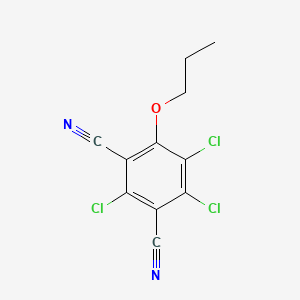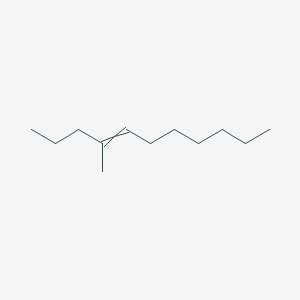
4-Methyl-4-undecene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-4-undecene is an organic compound with the molecular formula C₁₂H₂₄ It is a member of the alkene family, characterized by the presence of a double bond between carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-undecene typically involves the alkylation of 1-undecene with methyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, this compound can be produced through catalytic cracking of larger hydrocarbons. This process involves breaking down complex hydrocarbons into simpler molecules using a catalyst at high temperatures. The resulting mixture is then separated and purified to obtain this compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-4-undecene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and ozone.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation is a common substitution reaction for alkenes, where halogens like chlorine or bromine are added.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution at room temperature.
Reduction: Hydrogen gas with a palladium catalyst at elevated temperatures and pressures.
Substitution: Chlorine or bromine in the presence of light or a catalyst.
Major Products Formed
Oxidation: 4-Methyl-4-undecanol.
Reduction: 4-Methylundecane.
Substitution: 4-Chloro-4-methylundecane or 4-Bromo-4-methylundecane.
Applications De Recherche Scientifique
4-Methyl-4-undecene has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its role as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used as an intermediate in the production of lubricants, surfactants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Methyl-4-undecene involves its interaction with specific molecular targets, such as enzymes or receptors. The double bond in the molecule allows it to participate in various chemical reactions, which can lead to the formation of reactive intermediates. These intermediates can then interact with biological molecules, leading to various effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Undecene: Similar in structure but lacks the methyl group at the fourth position.
4-Methylundecane: Similar but lacks the double bond, making it a saturated hydrocarbon.
Uniqueness
4-Methyl-4-undecene is unique due to the presence of both a double bond and a methyl group, which confer specific chemical properties. The double bond allows for various chemical reactions, while the methyl group can influence the compound’s reactivity and interactions with other molecules.
Propriétés
Numéro CAS |
61142-40-3 |
|---|---|
Formule moléculaire |
C12H24 |
Poids moléculaire |
168.32 g/mol |
Nom IUPAC |
4-methylundec-4-ene |
InChI |
InChI=1S/C12H24/c1-4-6-7-8-9-11-12(3)10-5-2/h11H,4-10H2,1-3H3 |
Clé InChI |
QOJOJFIFQXRXLY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC=C(C)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


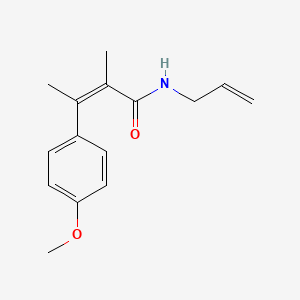
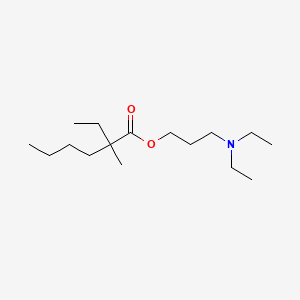


![6-(2-Chloroacetyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13948587.png)


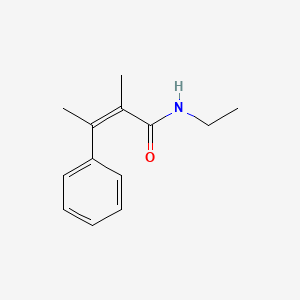
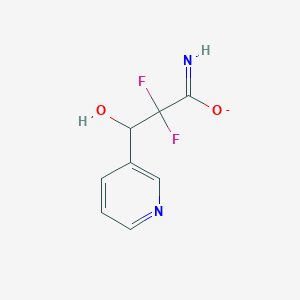
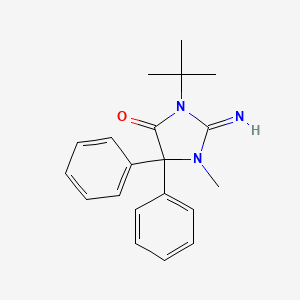
![Benzo[c]-1,5-naphthyridine, 5-oxide](/img/structure/B13948608.png)

![3-(5-{4-Chloro-phenyl}-[1,3,4]oxadiazole-2-yl)-2,6-difluoro-pyridine](/img/structure/B13948631.png)
